Carbamic acid, dimethyl-, 3-nitrophenyl ester
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Description
Carbamic acid, dimethyl-, 3-nitrophenyl ester is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase
Mode of Action
Carbamates typically function by inhibiting enzymes, which can lead to various biochemical changes . The compound may interact with its targets through a nucleophilic attack, as suggested by a study on the reactivity of inorganic oxygen-containing α-nucleophiles towards 4-nitrophenyl esters .
Biochemical Pathways
Carbamates, in general, can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
A study on p-nitrophenyl hydrazones, which are structurally similar to this compound, suggests that these compounds have excellent pharmacokinetic profiles .
Result of Action
Given its potential enzymatic targets, it may lead to changes in enzyme activity, which could have downstream effects on various cellular processes .
Action Environment
The action, efficacy, and stability of 3-nitrophenyl dimethylcarbamate can be influenced by various environmental factors. For instance, the rate of its alkaline hydrolysis was found to vary with temperature . Other factors such as pH and the presence of other compounds could also potentially influence its action.
Biochemical Analysis
Biochemical Properties
For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . It’s plausible that 3-nitrophenyl dimethylcarbamate may interact with similar enzymes or proteins, but specific interactions need to be further investigated.
Cellular Effects
For example, some carbamates can affect cell signaling pathways and gene expression
Molecular Mechanism
Carbamates are known to exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression
Properties
IUPAC Name |
(3-nitrophenyl) N,N-dimethylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXVZVIOAYTALB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223315 |
Source
|
Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7304-99-6 |
Source
|
Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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